Bevirimat

Catalog No.
S548935
CAS No.
174022-42-5
M.F
C36H56O6
M. Wt
584.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bevirimat

CAS Number

174022-42-5

Product Name

Bevirimat

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Molecular Formula

C36H56O6

Molecular Weight

584.8 g/mol

InChI

InChI=1S/C36H56O6/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41)/t22-,23+,24-,25+,26-,28+,33-,34+,35+,36-/m0/s1

InChI Key

YJEJKUQEXFSVCJ-WRFMNRASSA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

MPC4326; MPC 4326; MPC-4326; PA457; PA 457; PA-457; FH11327; FH-11327; FH 11327; YK FH312; Bevirimat.

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O

Description

The exact mass of the compound Bevirimat is 584.40769 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. It belongs to the ontological category of pentacyclic triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

HIV-1 Maturation Inhibitor

Anti-HIV-1 Activity of Bevirimat Analogs

Pharmacokinetics Study

Resistance Study

Bioavailability Study

Resistance Development Study

Bevirimat, also known by its research codes PA-457 and MPC-4326, is an investigational anti-HIV compound derived from betulinic acid, a natural product first isolated from the Chinese herb Syzygium claviflorum. It represents a novel class of drugs known as maturation inhibitors, which interfere with the maturation process of the Human Immunodeficiency Virus type 1 (HIV-1) by preventing the cleavage of the spacer peptide 1 from the capsid protein. This action results in the release of immature, non-infectious viral particles, thereby inhibiting viral replication .

The chemical structure of bevirimat is characterized by its complex molecular formula, C36H56O6C_{36}H_{56}O_{6}, and it has a molecular weight of approximately 584.83 g/mol . Its unique mechanism of action distinguishes it from other antiretroviral therapies that typically target viral entry or reverse transcription.

Bevirimat belongs to a class of drugs called HIV-1 maturation inhibitors. It targets the viral Gag polyprotein, a precursor that needs to be cleaved into smaller proteins to form a mature virus []. Bevirimat binds to the cleavage site between the capsid protein (CA) and spacer peptide 1 (SP1), preventing the viral protease from cleaving them [, ]. This results in the production of immature, non-infectious virus particles [].

  • Bevirimat is not currently FDA-approved due to ongoing clinical trials.
  • Studies suggest it has antiviral activity against both wild-type and drug-resistant HIV-1 strains, indicating its potential as a broad-spectrum treatment [].
  • However, research also identified mutations in the Gag protein that can confer resistance to Bevirimat []. Further investigation is needed to assess its long-term safety and potential for resistance development.
Primarily related to its interaction with the HIV-1 Gag-pol polyprotein. The compound binds to the junction between the capsid protein and spacer peptide 1, inhibiting proteolytic cleavage by the HIV protease. This inhibition prevents the necessary structural changes in the viral core that are essential for producing infectious virus particles .

Additionally, bevirimat has been modified to create various derivatives aimed at improving its solubility and efficacy. For instance, modifications at the C-3 and C-28 positions have been explored to enhance hydrosolubility and biological activity .

Bevirimat exhibits significant anti-HIV activity through its mechanism as a maturation inhibitor. It effectively disrupts the maturation of HIV-1 virions by preventing the cleavage of critical proteins required for viral infectivity. The compound has shown promising results in preclinical studies and clinical trials, although its efficacy can be affected by natural polymorphisms in HIV strains that alter target interactions .

In vitro studies indicate that bevirimat has a half-maximal inhibitory concentration (IC50) in the low micromolar range against various HIV strains, suggesting its potential as a therapeutic agent in HIV treatment regimens .

The synthesis of bevirimat involves several steps starting from betulinic acid. Key methods include:

  • Esterification: The introduction of a dimethylsuccinyl group at the C-3 position is crucial for its activity.
  • Modification: Various derivatives have been synthesized to improve solubility and potency, utilizing different substituents at the C-28 position.
  • Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm structural integrity and purity of synthesized compounds .

Bevirimat is primarily investigated for its application in treating HIV infections as part of antiretroviral therapy. Its unique mechanism allows it to be used either alone or in combination with other antiretroviral agents, potentially providing an alternative approach for patients with resistant strains of HIV .

Interaction studies have revealed that bevirimat binds specifically to the Gag-pol polyprotein at the SP1/capsid junction, forming stable interactions that inhibit proteolytic cleavage. This binding involves various types of interactions such as salt bridges and hydrogen bonds with key amino acid residues within the Gag-pol structure .

Bevirimat's uniqueness lies in its specific targeting of the maturation process of HIV-1, setting it apart from other antiretroviral drugs that focus on different stages of viral replication. Here are some similar compounds for comparison:

Compound NameMechanism of ActionUnique Features
Betulinic AcidInduces apoptosis in cancer cellsNatural product with broader biological activity
LopinavirProtease inhibitorTargets protease processing rather than maturation
RaltegravirIntegrase inhibitorInhibits integration of viral DNA into host genome
EnfuvirtideFusion inhibitorPrevents virus entry into host cells

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

584.40768950 g/mol

Monoisotopic Mass

584.40768950 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S125DW66N8

Drug Indication

Investigated for use/treatment in HIV infection.

Pharmacology

Bevirimat is a drug derived from a betulinic acid-like compound, first isolated from the Chinese herb Syzygium claviflorum, with activity against human immunodeficiency virus (HIV). Bevirimat acts by binding to the Gag capsid precursor protein and blocking its conversion to mature capsid protein by protease cleavage. It potently inhibits replication in both wild-type and drug-resistant (reverse transciptase or protease) HIV-1 isolates.

Mechanism of Action

Bevirimat has a novel mechanism of action, specifically inhibiting cleavage of spacer peptide 1 (SP1) from the C-terminus of capsid which results in defective core condensation. Specifically, bevirimat binds at the SP1/capsid junction, preventing cleavage by HIV protease.

Other CAS

174022-42-5

Metabolism Metabolites

Hepatic glucuronidation (UGT1A3-mediated)

Wikipedia

Bevirimat

Biological Half Life

56.3 to 69.5 hours

Dates

Modify: 2023-08-15
1: Coric P, Turcaud S, Souquet F, Briant L, Gay B, Royer J, Chazal N, Bouaziz S. Synthesis and biological evaluation of a new derivative of bevirimat that targets the Gag CA-SP1 cleavage site. Eur J Med Chem. 2013 Apr;62:453-65. doi: 10.1016/j.ejmech.2013.01.013. Epub 2013 Jan 19. PubMed PMID: 23399723.
2: Dang Z, Ho P, Zhu L, Qian K, Lee KH, Huang L, Chen CH. New betulinic acid derivatives for bevirimat-resistant human immunodeficiency virus type-1. J Med Chem. 2013 Mar 14;56(5):2029-37. doi: 10.1021/jm3016969. Epub 2013 Feb 20. PubMed PMID: 23379607; PubMed Central PMCID: PMC3600082.
3: Qian K, Bori ID, Chen CH, Huang L, Lee KH. Anti-AIDS agents 90. novel C-28 modified bevirimat analogues as potent HIV maturation inhibitors. J Med Chem. 2012 Sep 27;55(18):8128-36. Epub 2012 Sep 14. PubMed PMID: 22978745; PubMed Central PMCID: PMC3478670.
4: Dang Z, Qian K, Ho P, Zhu L, Lee KH, Huang L, Chen CH. Synthesis of betulinic acid derivatives as entry inhibitors against HIV-1 and bevirimat-resistant HIV-1 variants. Bioorg Med Chem Lett. 2012 Aug 15;22(16):5190-4. doi: 10.1016/j.bmcl.2012.06.080. Epub 2012 Jul 3. PubMed PMID: 22818973; PubMed Central PMCID: PMC3426442.
5: Nguyen AT, Feasley CL, Jackson KW, Nitz TJ, Salzwedel K, Air GM, Sakalian M. The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles. Retrovirology. 2011 Dec 7;8:101. doi: 10.1186/1742-4690-8-101. PubMed PMID: 22151792; PubMed Central PMCID: PMC3267693.
6: Dybowski JN, Riemenschneider M, Hauke S, Pyka M, Verheyen J, Hoffmann D, Heider D. Improved Bevirimat resistance prediction by combination of structural and sequence-based classifiers. BioData Min. 2011 Nov 14;4:26. doi: 10.1186/1756-0381-4-26. PubMed PMID: 22082002; PubMed Central PMCID: PMC3248369.
7: Fun A, van Maarseveen NM, Pokorná J, Maas RE, Schipper PJ, Konvalinka J, Nijhuis M. HIV-1 protease inhibitor mutations affect the development of HIV-1 resistance to the maturation inhibitor bevirimat. Retrovirology. 2011 Aug 24;8:70. doi: 10.1186/1742-4690-8-70. PubMed PMID: 21864346; PubMed Central PMCID: PMC3184055.
8: Lu W, Salzwedel K, Wang D, Chakravarty S, Freed EO, Wild CT, Li F. A single polymorphism in HIV-1 subtype C SP1 is sufficient to confer natural resistance to the maturation inhibitor bevirimat. Antimicrob Agents Chemother. 2011 Jul;55(7):3324-9. doi: 10.1128/AAC.01435-10. Epub 2011 Apr 18. PubMed PMID: 21502630; PubMed Central PMCID: PMC3122462.
9: Keller PW, Adamson CS, Heymann JB, Freed EO, Steven AC. HIV-1 maturation inhibitor bevirimat stabilizes the immature Gag lattice. J Virol. 2011 Feb;85(4):1420-8. doi: 10.1128/JVI.01926-10. Epub 2010 Nov 24. PubMed PMID: 21106735; PubMed Central PMCID: PMC3028903.
10: Knapp DJ, Harrigan PR, Poon AF, Brumme ZL, Brockman M, Cheung PK. In vitro selection of clinically relevant bevirimat resistance mutations revealed by

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